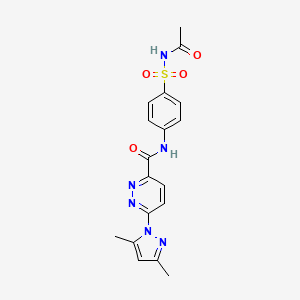

N-(4-(N-acetylsulfamoyl)phenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide

描述

N-(4-(N-acetylsulfamoyl)phenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridazine derivatives

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-acetylsulfamoyl)phenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyridazine core, followed by the introduction of the pyrazolyl and phenyl groups. Common reagents used in these reactions include hydrazine derivatives, acylating agents, and sulfonamides. Reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like acids or bases to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using larger reactors, and ensuring compliance with safety and environmental regulations. Techniques such as crystallization, distillation, and chromatography may be employed for purification.

化学反应分析

Types of Reactions

N-(4-(N-acetylsulfamoyl)phenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

科学研究应用

Anticancer Activity

The compound has been studied for its inhibitory effects on carbonic anhydrase (CA) isoforms IX and XII, which are overexpressed in many solid tumors. Inhibition of these enzymes can lead to reduced tumor proliferation and progression. A recent study highlighted several sulfonamide derivatives that showed significant inhibition of CA IX and XII at nanomolar concentrations, indicating a promising avenue for cancer treatment using similar structures to N-(4-(N-acetylsulfamoyl)phenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide .

Anti-inflammatory Properties

Research indicates that compounds containing the pyrazole moiety exhibit notable anti-inflammatory effects. The structure of this compound aligns with other pyrazole derivatives that have been shown to inhibit inflammatory pathways effectively. Molecular docking studies suggest that this compound can interact with key inflammatory mediators, potentially leading to decreased inflammation in various conditions .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Pyrazole derivatives have been extensively studied for their antibacterial and antifungal activities. In vitro assays have demonstrated that similar compounds can inhibit the growth of various pathogens, including resistant strains of bacteria . The presence of the sulfamoyl group may enhance this activity by targeting bacterial enzymes involved in folate synthesis.

Table 1: Inhibition Potency of Related Compounds on Carbonic Anhydrase Isoforms

| Compound Name | Structure | CA IX Ki (nM) | CA XII Ki (nM) |

|---|---|---|---|

| Acetazolamide | Structure | 12 | 6 |

| SLC-0111 | Structure | 45 | 4 |

| This compound | Structure | TBD | TBD |

Note: TBD indicates values to be determined through further experimental studies.

Case Study 1: Anticancer Efficacy

A study conducted on a series of sulfonamide derivatives demonstrated that compounds structurally similar to this compound exhibited significant inhibition against CA IX and XII. The lead compound showed a Ki value lower than that of acetazolamide, suggesting enhanced efficacy as a potential anticancer agent .

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on pyrazole derivatives, it was found that these compounds could significantly reduce the production of pro-inflammatory cytokines in cellular models. The mechanism was attributed to the inhibition of NF-kB signaling pathways, which are critical in mediating inflammatory responses . This suggests a similar potential for this compound in treating inflammatory diseases.

作用机制

The mechanism of action of N-(4-(N-acetylsulfamoyl)phenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

相似化合物的比较

Similar Compounds

- N-(4-(N-acetylsulfamoyl)phenyl)pyridazine-3-carboxamide

- 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide

Uniqueness

N-(4-(N-acetylsulfamoyl)phenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide is unique due to the presence of both the pyrazolyl and phenyl groups attached to the pyridazine core. This structural feature may confer distinct biological activities and chemical reactivity compared to other similar compounds.

生物活性

N-(4-(N-acetylsulfamoyl)phenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C19H19N3O5S |

| Molecular Weight | 401.4 g/mol |

| IUPAC Name | N-[4-(N-acetylsulfamoyl)phenyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide |

| InChI Key | LZHJOSWUSFJCEN-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The acetylsulfamoyl group is known to inhibit certain enzymes, while the pyrazole and pyridazine moieties can influence receptor binding and activity. Research indicates that compounds with similar structures exhibit anti-inflammatory, antibacterial, and anticancer properties due to their ability to modulate enzyme activities such as cyclooxygenase (COX) and carbonic anhydrase .

1. Anti-inflammatory Activity

Research has shown that compounds containing the pyrazole structure can significantly inhibit inflammatory mediators such as prostaglandins and nitric oxide. This inhibition is crucial in reducing inflammation and pain associated with various conditions, including arthritis and other inflammatory diseases .

2. Antibacterial Properties

Studies have demonstrated that the compound exhibits notable antibacterial activity against various strains of bacteria. For instance, derivatives of similar compounds have shown effectiveness against Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

3. Anticancer Potential

The compound's ability to inhibit specific enzymes involved in cancer progression has been a focal point of research. In vitro studies indicate that it can affect cell proliferation in cancer cell lines, indicating its potential as an anticancer agent .

Case Study 1: Anti-inflammatory Effects

In a study published in RSC Advances, a series of pyrazole derivatives were evaluated for their anti-inflammatory effects. The results indicated that the compound significantly reduced levels of inflammatory markers in vitro, demonstrating its potential as a therapeutic agent for inflammatory diseases .

Case Study 2: Antibacterial Efficacy

A recent investigation into the antibacterial properties of related compounds found that several exhibited minimum inhibitory concentrations (MIC) lower than standard antibiotics like fluconazole. This highlights the potential for developing new antibacterial therapies based on this compound's structure .

常见问题

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-(4-(N-acetylsulfamoyl)phenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide?

Synthesis optimization requires:

- Regioselective coupling : The pyridazine core must be functionalized with the pyrazole and acetylsulfamoylphenyl groups in specific positions to avoid byproducts. Reaction conditions (e.g., solvent polarity, temperature) influence regioselectivity .

- Protection/deprotection strategies : Sensitive groups like sulfamoyl may require protection during coupling steps to prevent undesired side reactions .

- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are often used for cross-coupling reactions involving heterocycles .

- Yield optimization : Stepwise purification (e.g., column chromatography, recrystallization) ensures intermediate purity, critical for final compound integrity .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

- X-ray crystallography : Resolves 3D molecular conformation and confirms regiochemistry of substituents .

- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and verifies substitution patterns (e.g., pyrazole methyl groups at δ 2.1–2.5 ppm) .

- Mass spectrometry (HRMS) : Validates molecular formula and detects impurities via isotopic patterns .

- HPLC-PDA : Assesses purity (>95%) and detects residual solvents or unreacted intermediates .

Q. How can researchers identify potential biological targets for this compound?

- Pharmacophore mapping : Align the compound’s functional groups (e.g., pyridazine core, sulfamoyl moiety) with known enzyme-binding motifs (e.g., kinase ATP-binding pockets) .

- In silico docking : Use software like AutoDock to predict interactions with targets such as cyclooxygenase-2 (COX-2) or phosphodiesterases .

- Broad-spectrum screening : Test in vitro against panels of receptors/enzymes (e.g., NIH’s Psychoactive Drug Screening Program) to identify hits .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

- Modular substitution : Systematically replace the pyrazole’s methyl groups with halogens or electron-withdrawing groups to assess impact on target affinity .

- Scaffold hopping : Compare activity with analogs replacing pyridazine with pyrimidine or triazine cores .

- Pharmacokinetic profiling : Measure metabolic stability (e.g., liver microsome assays) to guide modifications (e.g., adding fluorine to enhance half-life) .

Q. What strategies resolve contradictions in bioactivity data across different assays?

- Assay standardization : Control variables like buffer pH, ATP concentration (for kinase assays), or cell line passage number .

- Orthogonal validation : Confirm initial hits using alternative methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .

- Impurity analysis : Use LC-MS to rule out bioactivity artifacts caused by trace intermediates (e.g., unreacted sulfamoyl precursors) .

Q. How can computational modeling enhance understanding of this compound’s mechanism?

- Molecular dynamics (MD) simulations : Simulate binding to dynamic targets (e.g., G-protein-coupled receptors) to identify critical interaction residues .

- QSAR models : Corrogate electronic parameters (e.g., logP, polar surface area) with bioavailability data to predict optimizable regions .

- Free-energy perturbation (FEP) : Quantify binding energy changes from structural modifications (e.g., methyl → trifluoromethyl substitution) .

Q. What methodologies address challenges in scaling up synthesis for preclinical studies?

- Flow chemistry : Improve reproducibility and safety for hazardous steps (e.g., azide couplings) .

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate stability .

- Membrane separation : Use nanofiltration to remove metal catalysts and reduce purification steps .

Q. How can researchers investigate synergistic effects with other therapeutic agents?

- Combinatorial screening : Test the compound in combination with FDA-approved drugs (e.g., cisplatin for cancer) using Chou-Talalay synergy assays .

- Pathway analysis : Use RNA-seq to identify co-targeted pathways (e.g., apoptosis + DNA repair) when combined with other agents .

- PK/PD modeling : Develop mathematical models to predict dose ratios maximizing efficacy while minimizing toxicity .

属性

IUPAC Name |

N-[4-(acetylsulfamoyl)phenyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O4S/c1-11-10-12(2)24(22-11)17-9-8-16(20-21-17)18(26)19-14-4-6-15(7-5-14)29(27,28)23-13(3)25/h4-10H,1-3H3,(H,19,26)(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKIXLXBPCYJIEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。